molecular formula C15H15ClN2O2 B11979059 3-(2-Chlorophenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide

3-(2-Chlorophenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide

Cat. No.: B11979059
M. Wt: 290.74 g/mol
InChI Key: VQXZWQBZTYWICO-XYOKQWHBSA-N
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Description

3-(2-Chlorophenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a tetrahydro-2-furanylmethyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzaldehyde with malononitrile to form 2-(2-chlorophenyl)-2-cyanoethene. This intermediate is then reacted with tetrahydro-2-furanylmethylamine under specific conditions to yield the desired acrylamide compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano group and the chlorophenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
  • 3-(2-Chlorophenyl)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acrylamide

Uniqueness

3-(2-Chlorophenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the cyano group or have different substituents on the acrylamide backbone.

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C15H15ClN2O2/c16-14-6-2-1-4-11(14)8-12(9-17)15(19)18-10-13-5-3-7-20-13/h1-2,4,6,8,13H,3,5,7,10H2,(H,18,19)/b12-8+

InChI Key

VQXZWQBZTYWICO-XYOKQWHBSA-N

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C/C2=CC=CC=C2Cl)/C#N

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=CC=CC=C2Cl)C#N

Origin of Product

United States

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